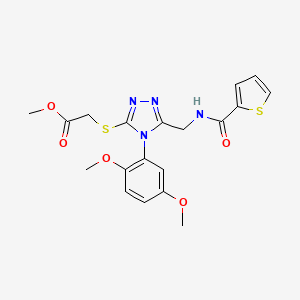

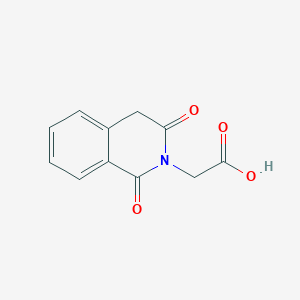

![molecular formula C13H10BrN3OS2 B2756578 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-58-5](/img/structure/B2756578.png)

2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiazole ring, and a triazole ring . It is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction affords a 1,3,4-oxadiazole derivative, which can then be acylated with various acid chlorides to yield the final product .Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups and rings. For instance, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the thiazole and triazole rings might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be determined using various analytical techniques .Applications De Recherche Scientifique

Antituberculosis and Cytotoxicity Studies

Research has explored the synthesis of 3-heteroarylthioquinoline derivatives through Friedlander annulation involving similar compounds. These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating no toxic effects against the NIH 3T3 mouse fibroblast cell line, indicating their potential as antituberculosis agents with low cytotoxicity (Selvam et al., 2011).

Immunomodulatory Effects

Another study focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which were found to possess potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some derivatives also exhibited significant inhibitory effects on LPS-stimulated NO generation and demonstrated strong cytotoxicity against various cancer cell lines, highlighting their potential as multipotent compounds with promising biological activities (H. Abdel-Aziz et al., 2011).

Pharmacological Properties

The cyclization of specific thiosemicarbazides to triazole and thiadiazole derivatives has been investigated for their pharmacological properties. This research outlines a methodology for obtaining compounds that were further studied for their effects on the central nervous system (CNS) in mice, suggesting a route to potentially new CNS-active compounds (A. Maliszewska-Guz et al., 2005).

Antitubercular Activity

A study on the synthesis of new S-derivatives of clubbed triazolyl thiazole as anti-Mycobacterium tuberculosis agents showed that most of the synthesized compounds exhibited better activity against bacteria compared to reference drugs. This indicates their potential in developing new treatments for tuberculosis (M. Shiradkar et al., 2007).

Orientations Futures

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. For instance, it could be tested against various bacterial and cancer cell lines to evaluate its antimicrobial and antiproliferative activities . Additionally, its structure could be modified to improve its activity and reduce any potential side effects.

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUZHNYVSGHQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)

![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)

![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)

![3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile](/img/structure/B2756510.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756512.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2756514.png)